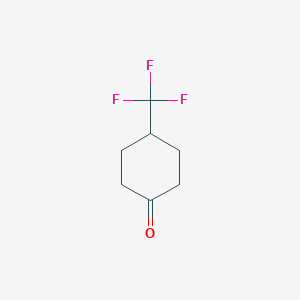

4-(Trifluoromethyl)cyclohexanone

描述

Significance of the Trifluoromethyl Moiety in Organic and Medicinal Chemistry

The trifluoromethyl (–CF3) group is a cornerstone in modern organic and medicinal chemistry, prized for its ability to profoundly alter a molecule's properties. bohrium.comnih.gov The incorporation of this group is a key strategy in drug design, as it can enhance biological and physicochemical characteristics that are critical for a compound's efficacy as a therapeutic agent. bohrium.comscilit.com

One of the most significant impacts of the trifluoromethyl group is the enhancement of metabolic stability. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the –CF3 group highly resistant to metabolic oxidation, a common pathway for drug degradation in the body. mdpi.com This increased stability can lead to a longer duration of action for a drug molecule.

Furthermore, the trifluoromethyl group significantly influences a molecule's lipophilicity, which affects its ability to cross cell membranes and interact with biological targets. nih.govmdpi.com The –CF3 group is also highly electronegative, comparable to chlorine, which can alter the electronic properties of a molecule, influencing its binding affinity to receptors and enzymes. wikipedia.org For these reasons, the trifluoromethyl group is often employed as a bioisostere for methyl or chloro groups, allowing chemists to fine-tune the steric and electronic profile of a lead compound to optimize its therapeutic potential. mdpi.comwikipedia.org The prevalence of this functional group is evident in numerous FDA-approved drugs, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

Overview of Cyclohexanone (B45756) Derivatives in Advanced Organic Synthesis

Cyclohexanone and its derivatives are fundamental building blocks in advanced organic synthesis, serving as versatile starting materials for a wide array of chemical transformations. pearson.compearson.comguidechem.com The reactivity of the cyclohexanone core is dominated by its ketone functional group, which features an electrophilic carbonyl carbon susceptible to nucleophilic attack. pearson.com This reactivity allows for a diverse range of reactions, including oxidation, reduction, nucleophilic addition, and enamine formation, providing access to a multitude of more complex molecular architectures. pearson.comwikipedia.org

Industrially, cyclohexanone is a crucial intermediate in the production of polymers like nylon 6, through its conversion to caprolactam and adipic acid. guidechem.comvertecbiosolvents.com Beyond large-scale industrial applications, cyclohexanone derivatives are instrumental in the synthesis of fine chemicals and pharmaceuticals, such as antihistamines. vertecbiosolvents.com The cyclic framework provides a scaffold upon which chemists can build, using reactions like aldol (B89426) condensations and Grignard reactions to extend carbon chains or introduce new functional groups. pearson.com The ability to readily modify the cyclohexanone ring makes it an invaluable platform for constructing intricate molecules with specific three-dimensional arrangements, a critical aspect of modern drug discovery and materials science. pearson.comguidechem.com

Physicochemical Properties of 4-(Trifluoromethyl)cyclohexanone

| Property | Value | Source |

| CAS Number | 75091-99-5 | biosynth.comsigmaaldrich.com |

| Molecular Formula | C₇H₉F₃O | biosynth.comsigmaaldrich.com |

| Molecular Weight | 166.14 g/mol | biosynth.comsigmaaldrich.com |

| Appearance | Colorless to yellow liquid | alfachemch.comguidechem.com |

| Density | 1.221 g/cm³ at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 82 °C | biosynth.com |

| Flash Point | 76.7 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.400 | sigmaaldrich.comsigmaaldrich.com |

Chemical Identifiers for this compound

| Identifier Type | Identifier | Source |

| IUPAC Name | 4-(trifluoromethyl)cyclohexan-1-one | fishersci.com |

| SMILES | C1CC(=O)CCC1C(F)(F)F | biosynth.com |

| InChI | 1S/C7H9F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5H,1-4H2 | sigmaaldrich.com |

| InChI Key | IPQDZFUZVJKAKZ-UHFFFAOYSA-N | sigmaaldrich.com |

| MDL Number | MFCD00102145 | biosynth.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(trifluoromethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQDZFUZVJKAKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380536 | |

| Record name | 4-(trifluoromethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75091-99-5 | |

| Record name | 4-(trifluoromethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Trifluoromethyl Cyclohexanone and Its Functionalized Derivatives

Established Synthetic Routes and Precursors

Traditional methods for the synthesis of 4-(Trifluoromethyl)cyclohexanone often rely on well-established chemical transformations, including oxidation, cyclization, and reactions involving related fluorinated compounds.

Oxidation Pathways from Cyclohexanol (B46403) Precursors

A primary and straightforward route to this compound involves the oxidation of its corresponding alcohol precursor, 4-(Trifluoromethyl)cyclohexanol (B153614). This transformation is a fundamental process in organic synthesis. Various oxidizing agents can be employed for this purpose, with the choice of reagent often influencing the reaction's efficiency and environmental impact.

Historically, chromium-based reagents like Jones reagent (a mixture of chromium trioxide and sulfuric acid) have been used for such oxidations. google.com However, due to the toxicity of chromium, there is a growing preference for greener alternatives. Modern methods often utilize oxygen-containing gases as the oxidant in the presence of a catalyst, which offers advantages such as lower cost, high selectivity, and reduced environmental pollution. google.com The oxidation of a substituted cyclohexanol to a cyclohexanone (B45756) is a key step in this process. google.com For instance, the oxidation of cyclohexane (B81311) to cyclohexanol and cyclohexanone can be achieved using catalysts like H4[α-SiW12O40]/Zr with hydrogen peroxide as the oxidant. researchgate.net Another approach involves the photocatalytic oxidation of cyclohexane over V2O5@TiO2 under simulated solar light, which can achieve high selectivity for cyclohexanone and cyclohexanol. rsc.org

| Oxidizing Agent/System | Precursor | Product | Yield | Reference |

| Jones Reagent | 4-Methoxycyclohexanol | 4-Methoxycyclohexanone | 78% | google.com |

| Oxygen-containing gas | 4-Substituted cyclohexanol | 4-Substituted cyclohexanone | High | google.com |

| H4[α-SiW12O40]/Zr, H2O2 | Cyclohexane | Cyclohexanol/Cyclohexanone | - | researchgate.net |

| V2O5@TiO2, O2, light | Cyclohexane | Cyclohexanol/Cyclohexanone | - | rsc.org |

| AaeUPO, H2O2 | Cyclohexane | Cyclohexanol/Cyclohexanone | - | nih.govnih.gov |

Cyclization and Annulation Reactions for Ring Formation

The construction of the six-membered ring of this compound can be accomplished through various cyclization and annulation reactions. These methods often involve the formation of carbon-carbon bonds to build the cyclic framework from acyclic precursors.

One notable example is the Robinson annulation, a powerful tool for the formation of six-membered rings. A stepwise Robinson annulation has been used to synthesize trifluoromethylated cyclohexyl and cyclohexenyl compounds. rsc.orgnih.gov This process can start from a diketone, such as 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione, which upon treatment with a base can lead to the formation of a functionalized cyclohexanone derivative. rsc.orgnih.gov The specific product can be controlled by the stoichiometry of the base used. rsc.orgnih.gov

Furthermore, cascade reactions, such as the Michael/aldol (B89426) cascade, provide an efficient means to construct β-CF3-cyclohexanones. rsc.org This particular reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones is catalyzed by cinchona alkaloid-based primary amines and can produce the desired products in high yields and with high enantioselectivity. rsc.org

| Reaction Type | Precursors | Key Reagents/Catalysts | Product Type | Reference |

| Stepwise Robinson Annulation | 2-Fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione | KOH | 4-Fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone | rsc.orgnih.gov |

| Michael/Aldol Cascade | 4,4,4-Trifluoroacetoacetates, α,β-Unsaturated enones | Cinchona alkaloid-based primary amines | β-CF3-cyclohexanones | rsc.org |

| [3+3] Cyclocondensation | 1,3-Bis(silyloxy)-1,3-butadienes, 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one | TiCl4 or Me3SiOTf | Trifluoromethylated cyclohexenones | nih.gov |

Transformations from Related Fluorinated Hexane Diones

The synthesis of this compound can also be approached from other fluorinated precursors, such as diones. For instance, 5-(Trifluoromethyl)cyclohexane-1,3-dione can be synthesized from the sodium salt of alkyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate. researchgate.net This dione (B5365651) serves as a versatile intermediate for creating various trifluoromethyl-containing compounds. researchgate.net

Advanced and Stereoselective Synthesis

Modern synthetic chemistry has seen the development of more sophisticated and selective methods for preparing complex molecules. These advanced techniques are particularly important for the synthesis of chiral derivatives of this compound, which are often required for pharmaceutical applications.

Catalytic Strategies for Trifluoromethylation

The direct introduction of a trifluoromethyl (CF3) group into a molecule is a significant challenge in organic synthesis. Catalytic methods have emerged as a powerful solution. For example, a catalytic asymmetric homologation of 4-substituted cyclohexanones using 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2) as the CF3 source has been developed. nih.govthieme-connect.de This reaction, catalyzed by a scandium(III)/chiral bisoxazoline complex, allows for the efficient and highly enantioselective synthesis of α-trifluoromethyl cycloheptanones from cyclohexanone precursors. nih.gov

Photoredox catalysis also offers a mild and efficient route for the α-trifluoromethylation of carbonyl compounds. capes.gov.br This method can be applied to a variety of substrates, including ketones, amides, and esters. capes.gov.br Furthermore, visible-light-induced radical cascade cyclizations can be used to construct trifluoromethylated heterocycles without the need for a photocatalyst, using reagents like Umemoto's reagent to generate the trifluoromethyl radical. nih.gov

Stereochemical Control in Derivative Synthesis

Controlling the stereochemistry during the synthesis of functionalized this compound derivatives is crucial for their biological activity. Asymmetric catalysis plays a key role in achieving this control.

As previously mentioned, the organocatalytic Michael/aldol cascade reaction not only constructs the cyclohexanone ring but does so with high enantioselectivity (92–99% ee). rsc.org The diastereoselectivity of such reactions can also be significant. For example, a diastereoselection of about 75% has been observed in the synthesis of certain cyclohexanone derivatives. biosynth.com

The synthesis of highly substituted cyclohexanones with complete diastereoselectivity has been achieved through a cascade inter–intramolecular double Michael strategy. beilstein-journals.org This method utilizes curcumins and arylidenemalonates in the presence of a phase transfer catalyst. beilstein-journals.org Furthermore, the stereoselective synthesis of 4'-α-fluoro-methyl carbocyclic nucleoside analogs has been reported, starting from a carbocyclic ketone and proceeding through a series of stereocontrolled steps. researchgate.net

| Method | Precursors | Catalyst/Reagent | Key Feature | Reference |

| Asymmetric Homologation | 4-Substituted Cyclohexanones, CF3CHN2 | Sc(III)/chiral bisoxazoline | Enantioselective synthesis of α-trifluoromethyl cycloheptanones | nih.govthieme-connect.de |

| Organocatalytic Michael/Aldol Cascade | 4,4,4-Trifluoroacetoacetates, α,β-Unsaturated enones | Cinchona alkaloid-based primary amines | High enantioselectivity (92-99% ee) | rsc.org |

| Double Michael Strategy | Curcumins, Arylidenemalonates | Phase Transfer Catalyst | Complete diastereoselectivity | beilstein-journals.org |

| Stereoselective Synthesis of Nucleoside Analogs | Carbocyclic ketone | Multiple steps | Stereoselective synthesis of 4'-α-fluoro-methyl carbocyclic rings | researchgate.net |

Multi-component and One-Pot Synthetic Approaches

The efficient construction of complex molecular architectures from simple precursors in a single operation is a primary goal of modern organic synthesis. Multi-component reactions (MCRs) and one-pot syntheses are powerful strategies that align with this objective by minimizing intermediate isolation steps, reducing solvent and reagent usage, and saving time and resources. While a direct one-pot, multi-component synthesis for this compound is not extensively documented, several innovative approaches for closely related structures highlight the potential of these methodologies.

Cascade reactions, a type of one-pot process, have been successfully employed for the synthesis of trifluoromethyl-substituted cyclohexanones. For instance, an organocatalytic cascade Michael/aldol reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones has been developed to produce various β-trifluoromethyl-cyclohexanones in high yields (81–99%) and with excellent enantioselectivity (92–99% ee). nih.gov This reaction proceeds in the presence of cinchona alkaloid-based primary amines as organocatalysts. The reaction conditions can be tuned to favor a Michael/aldol condensation process, leading to β-trifluoromethyl-cyclohexenones when an acidic co-catalyst like trifluoroacetic acid is used. nih.gov

Another relevant one-pot approach involves the Robinson annulation. A one-pot fluorination and organocatalytic Robinson annulation sequence has been developed for the asymmetric synthesis of 6-fluorocyclohex-2-en-1-ones and 4,6-difluorocyclohex-2-en-1-ones. mdpi.com This method, utilizing a cinchona alkaloid amine promoter, provides access to fluorinated cyclohexenones with multiple stereocenters in good to excellent yields and high enantioselectivity. mdpi.com While not directly yielding this compound, these methods demonstrate the feasibility of constructing the fluorinated cyclohexanone core in a single pot.

Furthermore, the synthesis of functionalized derivatives such as 4-trifluoromethyl-2,4-dienamides has been achieved through a one-pot reaction involving trifluoromethylated arsoranes. rsc.org These examples underscore the potential for developing a direct one-pot synthesis of this compound, likely through a carefully designed cascade or multi-component reaction sequence.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing environmentally benign and sustainable chemical processes. The synthesis of this compound can be made more sustainable by focusing on key areas such as the use of greener oxidants, maximizing atom economy, and optimizing reaction media.

Implementation of Sustainable Oxidants

The oxidation of the precursor alcohol, 4-(trifluoromethyl)cyclohexanol, is a key step in the synthesis of this compound. Traditional oxidation methods often rely on stoichiometric chromium-based reagents, which are toxic and generate significant hazardous waste. The implementation of sustainable oxidants is therefore a critical aspect of greening this synthesis.

Molecular oxygen (O₂) and hydrogen peroxide (H₂O₂) are considered ideal green oxidants as their primary byproduct is water. Catalytic systems that utilize these oxidants are highly sought after. For the oxidation of cyclohexene (B86901), various catalysts have been shown to be effective with O₂, H₂O₂, and tert-butyl hydroperoxide (TBHP). rsc.orgresearchgate.net For instance, LaCoO₃ has been identified as an effective catalyst for cyclohexene oxidation with O₂. rsc.org The development of similar catalytic systems for the specific oxidation of 4-(trifluoromethyl)cyclohexanol would represent a significant advancement in the green synthesis of the target ketone.

The following table summarizes various oxidation methods for secondary alcohols, which could be adapted for the synthesis of this compound, with a focus on greener alternatives.

| Oxidant/Catalyst System | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| O₂ / LaCoO₃ | Cyclohexene | Toluene | 120 | High Conversion | rsc.org |

| H₂O₂ / W/Zn-SnO₂ | 1-Methyl-1-cyclohexene | - | - | - | researchgate.net |

| TBHP / LaCo₁₋ₓFeₓO₃ | Cyclohexene | Toluene | 120 | High Initial Activity | rsc.org |

| O₂ / TiZrCo | Cyclohexene | - | - | 92.2 (Conversion) | mdpi.com |

| O₂ / Co₃O₄ Nanocrystals | Cyclohexane | - | 120 | 7.6 (Conversion) |

Note: This table presents data for related substrates due to the lack of specific data for 4-(trifluoromethyl)cyclohexanol. The conditions and yields would need to be optimized for the specific synthesis of this compound.

Atom Economy and Minimization of By-products

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comjocpr.com A higher atom economy signifies a more sustainable process with less waste generation.

The calculation for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Addition and rearrangement reactions are inherently 100% atom-economical as all reactant atoms are incorporated into the product. jocpr.com In contrast, substitution and elimination reactions generate by-products, leading to lower atom economy.

For the synthesis of this compound, the oxidation of 4-(trifluoromethyl)cyclohexanol is a key step where atom economy can be significantly improved. Using a stoichiometric oxidant like chromium trioxide (CrO₃) results in poor atom economy due to the generation of chromium-containing waste. In contrast, catalytic oxidation using molecular oxygen has a much higher theoretical atom economy.

Below is a comparative analysis of the atom economy for different hypothetical oxidation routes to this compound from 4-(trifluoromethyl)cyclohexanol.

| Reaction Type | Reactants | Desired Product | By-products | % Atom Economy (Theoretical) |

| Catalytic Oxidation | 4-(Trifluoromethyl)cyclohexanol + ½ O₂ | This compound | H₂O | 90.2% |

| Stoichiometric Oxidation (e.g., with CrO₃) | 3 x 4-(Trifluoromethyl)cyclohexanol + 2 CrO₃ + 3 H₂SO₄ | 3 x this compound | Cr₂(SO₄)₃ + 6 H₂O | Lower (due to large mass of inorganic reagents and by-products) |

Note: The atom economy for the stoichiometric oxidation is significantly lower when all reactants, including the acid, are considered.

Minimizing by-products is directly linked to maximizing atom economy. The ideal synthesis of this compound would involve catalytic processes that generate only benign by-products like water.

Optimization of Reaction Media and Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions.

For the synthesis of this compound and its derivatives, the optimization of reaction media is an area for significant improvement. Water is an attractive solvent due to its non-toxic and non-flammable nature. However, the low solubility of many organic compounds in water can be a limitation. The use of phase-transfer catalysts or performing reactions in aqueous micelles can sometimes overcome this issue. orgsyn.org

Recent research has explored the use of greener, bio-derived solvents as alternatives to traditional polar aprotic solvents. For fluorination reactions, solvents like Cyrene® (dihydrolevoglucosenone) and γ-valerolactone (GVL) are being investigated as more sustainable options. The choice of solvent can also influence the reaction pathway and selectivity. scm.com

The table below provides a general overview of solvents and their green chemistry considerations, which can guide the selection of reaction media for the synthesis of this compound.

| Solvent Class | Examples | Green Chemistry Considerations |

| Benign Solvents | Water, Supercritical CO₂, Ethanol | Low toxicity, renewable (ethanol), non-flammable (water, scCO₂). Water can have high heat capacity, leading to energy costs. |

| Traditional Solvents (to be replaced) | Dichloromethane, Chloroform, Benzene, Diethyl ether | Toxic, volatile, often derived from petrochemicals. |

| Greener Alternative Solvents | Cyrene®, γ-Valerolactone (GVL), 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower toxicity, often biodegradable. Physical properties need to be matched to the reaction requirements. |

| Solvent-Free | Neat reactions | Ideal from a solvent waste perspective, but may require higher temperatures or specialized equipment. |

Optimizing the reaction medium for the synthesis of this compound involves a careful balance of reactivity, selectivity, and environmental impact. Future research in this area will likely focus on developing catalytic systems that are effective in green solvents or under solvent-free conditions.

Reactivity and Chemical Transformations of 4 Trifluoromethyl Cyclohexanone

Carbonyl Group Reactivity and Derivatization

The carbonyl carbon of 4-(Trifluoromethyl)cyclohexanone is a key center for nucleophilic attack. Its reactivity is modulated by the inductive effect of the distal CF₃ group. This section explores common transformations involving direct reactions at the carbonyl center.

Formation of Imines, Hydrazones, and Oxime Derivatives

The condensation of this compound with primary amines and related nitrogen nucleophiles provides access to a range of C=N double bond-containing derivatives. These reactions typically involve the initial nucleophilic addition to the carbonyl group to form a hemiaminal intermediate, which then dehydrates to yield the final product. researchgate.net

Imines (Schiff Bases): The reaction with primary amines (R-NH₂) under appropriate conditions, often with acid catalysis to facilitate dehydration, yields the corresponding imine or Schiff base. researchgate.net While the electron-withdrawing trifluoromethyl group can deactivate the ketone, the reaction can be driven to completion, sometimes requiring more forcing conditions such as microwave irradiation or the use of solid acid catalysts like K-10 montmorillonite. wikipedia.org

Hydrazones: Condensation with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., N,N-dimethylhydrazine) produces hydrazones. nih.govechemi.com These reactions are fundamental in synthetic chemistry and are often precursors for further transformations. The general synthesis involves reacting the ketone with the hydrazine, often in an alcoholic solvent. wikipedia.org

Oximes: Treatment of this compound with hydroxylamine (B1172632) (NH₂OH), typically using its hydrochloride salt in the presence of a base, yields the corresponding oxime. youtube.com This reaction is generally robust for cyclic ketones. etsu.edu The resulting this compound oxime is a crucial intermediate for the Beckmann rearrangement, a significant ring expansion reaction. wikipedia.orgyoutube.com

| Derivative | Reagent(s) | Product Functional Group | Typical Conditions |

| Imine | Primary Amine (R-NH₂) | C=N-R | Acid catalyst, removal of water researchgate.net |

| Hydrazone | Hydrazine (H₂NNH₂) or Substituted Hydrazine | C=N-NRR' | Alcoholic solvent echemi.comwikipedia.org |

| Oxime | Hydroxylamine (NH₂OH·HCl), Base | C=N-OH | Ethanol, reflux youtube.com |

Nucleophilic Addition Reactions to the Ketone

The electrophilic carbonyl carbon is susceptible to attack by a wide array of nucleophiles. These additions are fundamental to carbon-carbon bond formation and functional group interconversion. The stereochemical outcome of the attack on the cyclohexanone (B45756) ring is a critical aspect, with the nucleophile generally approaching from either an axial or equatorial trajectory. researchgate.netyoutube.com The preferred direction is influenced by a balance of steric hindrance and electronic factors, such as orbital overlap between the incoming nucleophile and the developing sigma bond. researchgate.net

Common nucleophilic additions include:

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, producing 4-(trifluoromethyl)cyclohexanol (B153614) upon workup. The stereochemistry of the resulting alcohol (cis vs. trans) depends on the steric bulk of the reducing agent and the substrate. nih.gov Smaller nucleophiles like hydride tend to favor axial attack, leading to an equatorial alcohol. nih.gov

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add an alkyl, aryl, or vinyl group to the carbonyl carbon, forming a tertiary alcohol after acidic workup.

Cyanohydrin Formation: The addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), yields a cyanohydrin. This reaction is a precursor for the Tiffeneau-Demjanov ring expansion.

Deoxytrifluoromethylation: The Ruppert-Prakash reagent (TMSCF₃) can be used in a 1,2-addition reaction to install a second trifluoromethyl group at the carbonyl carbon, yielding a trifluoromethyl alcohol intermediate after hydrolysis. rsc.org

| Nucleophile Source | Added Group | Product Type |

| Sodium Borohydride (NaBH₄) | Hydride (H⁻) | Secondary Alcohol |

| Grignard Reagent (RMgX) | Alkyl/Aryl (R⁻) | Tertiary Alcohol |

| Trimethylsilyl Cyanide (TMSCN) | Cyanide (CN⁻) | Cyanohydrin |

| Ruppert-Prakash Reagent (TMSCF₃) | Trifluoromethyl (CF₃⁻) | Tertiary Alcohol |

Transformations Involving the Cyclohexanone Ring System

Beyond direct carbonyl reactivity, this compound can undergo transformations that modify the carbocyclic framework itself. These reactions typically proceed via enol or enolate intermediates.

Aldol (B89426) Condensation and Related Enone Formations

Like other ketones with α-hydrogens, this compound can be deprotonated with a suitable base to form an enolate. This enolate can then act as a nucleophile in an aldol condensation. youtube.com In a self-condensation, the enolate attacks the carbonyl group of another molecule of the ketone, leading to a β-hydroxy ketone (aldol adduct). unive.it

This aldol adduct can subsequently undergo dehydration, particularly under acidic or basic conditions with heating, to form an α,β-unsaturated ketone, known as an enone. The formation of a conjugated system provides a thermodynamic driving force for the elimination of water. This results in the formation of 4-(trifluoromethyl)cyclohexenone or 6-(trifluoromethyl)cyclohexenone, depending on which α-protons are initially removed. masterorganicchemistry.com The direct dehydrogenation of cyclohexanones to their corresponding enones using catalysts like palladium(II) with an oxidant also represents a viable pathway to these important intermediates. numberanalytics.com

Michael Additions and Conjugate Chemistry

The α,β-unsaturated enones derived from this compound are excellent substrates for conjugate addition, commonly known as the Michael reaction. wikipedia.org In this process, a soft nucleophile adds to the β-carbon of the conjugated system rather than directly to the carbonyl carbon (1,4-addition). youtube.com This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

The reaction of a trifluoromethyl-substituted cyclohexenone with a Michael donor generates a new enolate, which is then protonated during workup to give the final 1,5-dicarbonyl compound or a related structure. The stereochemical outcome of the addition is influenced by the conformation of the cyclic enone and the nature of the nucleophile.

| Class of Michael Donor | Example Reagent |

| Enolates | Diethyl malonate |

| Cuprates (Gilman Reagents) | Lithium dimethylcuprate (LiCu(CH₃)₂) |

| Amines | Pyrrolidine |

| Thiols | Thiophenol |

Ring Expansions and Contractions

The six-membered ring of this compound can be modified through ring expansion and contraction reactions, providing access to different carbocyclic and heterocyclic systems.

Ring Expansion:

Beckmann Rearrangement: This is a classic reaction for expanding cyclic ketones. The this compound oxime, formed as described in section 3.1.1, can be treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or trifluoroacetic acid) to induce rearrangement. wikipedia.org The reaction involves the stereospecific migration of the alkyl group that is anti-periplanar to the oxime's hydroxyl group, expanding the six-membered ring to a seven-membered ε-caprolactam derivative. youtube.com The presence of the CF₃ group will influence the migratory aptitude of the adjacent carbon atoms and thus the regiochemical outcome of the lactam.

Tiffeneau-Demjanov Rearrangement: This multi-step sequence provides a method for a one-carbon ring expansion. wikipedia.org It begins with the conversion of this compound to its cyanohydrin, followed by reduction of the nitrile to a 1-(aminomethyl)cycloalkanol. Treatment of this intermediate with nitrous acid (HONO) generates a diazonium ion, which undergoes rearrangement with loss of N₂ gas to yield a ring-expanded seven-membered cycloheptanone (B156872) derivative.

Ring Contraction: While less commonly reported for this specific substrate, general methods for ring contraction exist. For instance, the Favorskii rearrangement of an α-halo derivative of this compound could potentially lead to a five-membered cyclopentanecarboxylic acid derivative. etsu.edu Such transformations often proceed through cyclopropanone (B1606653) intermediates. However, specific studies detailing the ring contraction of this compound are not widely documented in the literature.

Trifluoromethyl Group Reactivity and Modification

The trifluoromethyl group is generally considered to be chemically robust. However, under specific reaction conditions, it can undergo transformations, offering pathways to novel fluorinated compounds.

Solvolysis of the trifluoromethyl group in cyclic ketones can be induced under basic conditions. Research on a closely related system, 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione, which cyclizes to a substituted cyclohexanone derivative, has demonstrated that the trifluoromethyl group can be cleaved. nih.gov The use of excess potassium hydroxide (B78521) in an alcohol solvent leads to the solvolysis of the C-CF3 bond. nih.gov This type of transformation, known as anionic activation, highlights the susceptibility of the trifluoromethyl group to nucleophilic attack under forcing conditions.

While specific studies on the solvolysis of this compound are not extensively documented in the reviewed literature, the general principle of base-mediated cleavage of the C-CF3 bond in related ketones suggests a similar reactivity pattern. The reaction likely proceeds through the formation of a hemiacetal or a related intermediate, followed by the elimination of the trifluoromethyl group as a trifluoromethyl anion or its decomposition products.

The trifluoromethyl group in ketones can be chemically modified to yield other valuable fluorinated functional groups, such as difluoromethyl (CF2H) and monofluoromethyl (CH2F) moieties. These transformations are significant as they allow for the fine-tuning of the electronic and steric properties of the molecule.

One prominent method for the partial defluorination of trifluoromethyl ketones is electrochemical hydrodefluorination . This technique has been successfully applied to a range of trifluoromethyl ketones to produce the corresponding difluoromethyl ketones. nih.gov The process involves the electrochemical reduction of the trifluoromethyl group under non-protic conditions, offering a single-step conversion. nih.gov This method is notable for its applicability to substrates with various functional groups. nih.gov

Another approach involves the palladium-catalyzed defluorination/arylation of α-trifluoromethyl ketones. This method proceeds through a sequence of β-fluoride elimination and C-F bond activation, allowing for the introduction of an aryl group in place of a fluorine atom. rsc.org

Furthermore, trifluoromethyl ketones can be converted to α-deutero-α,α-difluoromethyl ketones . This transformation is achieved in a three-step sequence where the key step is the deuteration of a difluorocarbanion generated from a highly fluorinated gem-diol intermediate. nih.gov This method provides high levels of deuterium (B1214612) incorporation and is compatible with various ketone structures. nih.gov

The conversion of trifluoromethyl ketones to difluoromethyl ketones can also be achieved through the release of trifluoroacetate (B77799) from an intermediate, followed by an aldol reaction with an aldehyde to furnish the desired difluoromethyl ketone. olemiss.edu

The following table summarizes some of the key transformations for the interconversion of the trifluoromethyl group in ketones:

| Starting Material | Reagents and Conditions | Product | Research Finding |

| Trifluoromethyl ketones | Electrochemical reduction (non-protic conditions) | Difluoromethyl ketones | A direct, single-step hydrodefluorination method. nih.gov |

| α-Trifluoromethyl ketones | Pd catalyst, arylating agent | α-Aryl-α,α-difluoromethyl ketones | Involves β-F elimination and C-F bond activation. rsc.org |

| Trifluoromethyl ketones | 1. Base, H2O 2. Base, D2O | α-Deutero-α,α-difluoromethyl ketones | A three-step process with high deuterium incorporation. nih.gov |

| Trifluoromethyl ketones | Base, Aldehyde | Difluoromethyl ketones | Proceeds via trifluoroacetate release and an aldol reaction. olemiss.edu |

These methodologies, while demonstrated on various trifluoromethyl ketones, provide a strong basis for the potential interconversion of the trifluoromethyl group in this compound to other valuable fluorinated functionalities.

Advanced Spectroscopic and Structural Characterization of 4 Trifluoromethyl Cyclohexanone and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For 4-(Trifluoromethyl)cyclohexanone, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques provides a comprehensive picture of its conformational preferences and electronic environment.

Conformational Analysis by ¹H and ¹³C NMR

The conformational equilibrium of monosubstituted cyclohexanes is a well-established concept in stereochemistry. vaia.com For this compound, the six-membered ring predominantly exists in a chair conformation, which rapidly interconverts between two forms where the trifluoromethyl group occupies either an axial or an equatorial position.

The position of this equilibrium is dictated by the steric and electronic effects of the trifluoromethyl group. Generally, larger substituents prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. sapub.org The trifluoromethyl group, despite its size, has a relatively modest A-value (conformational free energy difference between axial and equatorial conformers) compared to other groups of similar size, a phenomenon attributed to its electronic properties and the potential for stabilizing hyperconjugative interactions in the axial conformation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show complex multiplets for the methylene (B1212753) protons due to the conformational averaging. The chemical shifts and coupling constants of the protons are sensitive to their orientation (axial or equatorial). For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The width and multiplicity of the signal for the proton at C-4 (methine proton) would be particularly informative. In the equatorial conformer, this proton is axial and would exhibit large axial-axial (J_ax-ax) couplings to the adjacent axial protons on C-3 and C-5, resulting in a broad multiplet. Conversely, in the axial conformer, this proton is equatorial and would show smaller equatorial-axial (J_eq-ax) and equatorial-equatorial (J_eq-eq) couplings, leading to a narrower signal. By analyzing the observed coupling constants, the relative populations of the axial and equatorial conformers can be estimated.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further insights into the conformational equilibrium. The chemical shifts of the carbon atoms in the cyclohexane (B81311) ring are influenced by the position of the trifluoromethyl group. The carbonyl carbon (C=O) signal is expected to be in the range of 200-215 ppm. The carbon bearing the trifluoromethyl group (C-4) will show a characteristic quartet due to coupling with the three fluorine atoms (¹J_CF). The magnitude of this coupling constant can also provide information about the electronic environment. The chemical shifts of the other ring carbons (C-2, C-3, C-5, C-6) will also differ between the two conformers. Low-temperature NMR studies could potentially "freeze out" the two chair conformers, allowing for the direct observation of the signals for each and a more precise determination of the equilibrium constant.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Conformers

| Conformer | Nucleus | Position | Predicted Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| Equatorial | ¹H | H-4 (axial) | ~2.5-3.0 | J_ax-ax ≈ 10-13, J_ax-eq ≈ 2-5 |

| Other CH₂ | ~1.5-2.5 | |||

| ¹³C | C=O | ~210 | ||

| C-4 | ~40-45 (quartet) | ¹J_CF ≈ 25-30 | ||

| CF₃ | - | |||

| Axial | ¹H | H-4 (equatorial) | ~2.8-3.3 | J_eq-ax ≈ 2-5, J_eq-eq ≈ 2-4 |

| Other CH₂ | ~1.6-2.6 | |||

| ¹³C | C=O | ~209 | ||

| C-4 | ~38-43 (quartet) | ¹J_CF ≈ 25-30 | ||

| CF₃ | - |

Note: These are estimated values based on data for analogous cyclohexanone (B45756) and trifluoromethyl-containing compounds. Actual experimental values may vary.

Applications of ¹⁹F NMR for Chemical Shift Sensitivity and Environmental Probing

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large gyromagnetic ratio. The chemical shift of the trifluoromethyl group in this compound is particularly sensitive to its local environment, making it an excellent probe for studying intermolecular interactions and solvent effects. nih.gov

The ¹⁹F NMR spectrum of this compound will exhibit a singlet for the CF₃ group, as there are no neighboring protons to cause splitting in a decoupled spectrum. The chemical shift of this singlet is highly dependent on the polarity of the solvent. In more polar solvents, the fluorine nuclei are generally more shielded, leading to an upfield shift (more negative ppm value). This sensitivity arises from the influence of the solvent's dielectric constant on the electronic environment of the CF₃ group. nih.gov

By measuring the ¹⁹F chemical shift in a series of solvents with varying polarities, a correlation can be established, providing valuable information about the solute-solvent interactions. This property is particularly useful in studying the binding of fluorinated ligands to biological macromolecules, where changes in the ¹⁹F chemical shift can indicate the nature of the binding pocket. nih.gov For this compound, this sensitivity can be exploited to study its interactions with other molecules in solution.

Table 2: Expected ¹⁹F NMR Chemical Shift Dependence on Solvent Polarity for this compound

| Solvent | Dielectric Constant (ε) | Expected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |

| Non-polar (e.g., Hexane) | ~1.9 | More downfield (less negative) |

| Moderately Polar (e.g., Dichloromethane) | ~9.1 | Intermediate |

| Polar Aprotic (e.g., Acetone) | ~21 | More upfield |

| Polar Protic (e.g., Methanol) | ~33 | Even more upfield |

| Highly Polar (e.g., Water) | ~80 | Most upfield (more negative) |

Note: The exact chemical shift values will depend on the specific reference standard used.

Deuterium (B1214612) Exchange Studies for Mechanistic Insights

Deuterium exchange studies, monitored by NMR spectroscopy, can provide profound insights into reaction mechanisms, particularly for processes involving the transfer of acidic protons. In the case of this compound, the α-protons (protons on the carbon atoms adjacent to the carbonyl group, C-2 and C-6) are acidic and can undergo exchange with deuterium from a deuterated solvent (e.g., D₂O) under acidic or basic conditions.

The rate of this hydrogen-deuterium exchange can be conveniently followed by monitoring the decrease in the intensity of the α-proton signals in the ¹H NMR spectrum over time. The kinetics of this exchange can reveal information about the stability of the enolate or enol intermediate. The electron-withdrawing trifluoromethyl group at the 4-position is expected to influence the acidity of the α-protons through an inductive effect, potentially affecting the rate of enolization.

Kinetic studies of the deuterium exchange reaction, similar to those performed on cyclohexanone itself, can elucidate the role of catalysts and the influence of substituents on the reaction pathway. acs.orgmit.edu For instance, comparing the exchange rates of this compound with that of unsubstituted cyclohexanone would quantify the electronic effect of the CF₃ group on the enolization process. Such studies are crucial for understanding the reactivity of this ketone in various chemical transformations.

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

While NMR spectroscopy reveals the structure and dynamics in solution, X-ray crystallography provides a precise picture of the molecule's conformation and its arrangement within a crystal lattice in the solid state.

Crystal Structure Determination and Unit Cell Analysis

A single-crystal X-ray diffraction study of this compound would definitively determine its solid-state conformation. It is anticipated that in the crystalline state, the molecule will adopt a single, low-energy chair conformation, with the trifluoromethyl group likely in the equatorial position to minimize steric hindrance.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~5-7 |

| c (Å) | ~12-15 |

| β (°) | ~95-105 |

| Volume (ų) | ~800-1000 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.3-1.4 |

Note: These values are hypothetical and based on typical values for similar organic molecules. Actual experimental data would be required for confirmation.

Intermolecular Interactions and Hydrogen Bonding Networks

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role in the crystal packing.

The primary intermolecular interaction is likely to be the hydrogen bond between the carbonyl oxygen of one molecule and the α-protons of a neighboring molecule, forming C-H···O hydrogen bonds. Although weaker than conventional O-H···O or N-H···O hydrogen bonds, these interactions are known to be significant in directing the packing of molecules containing carbonyl groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying the functional groups within a molecule. qiboch.com These techniques measure the vibrational frequencies of chemical bonds, which are unique to the types of atoms and the nature of the bonds connecting them. masterorganicchemistry.com

In the context of this compound, IR and Raman spectra provide definitive evidence for its key structural components: the carbonyl (C=O) group of the cyclohexanone ring and the trifluoromethyl (-CF₃) substituent.

Infrared (IR) Spectroscopy:

The IR spectrum of a molecule reveals absorptions corresponding to vibrations that cause a change in the molecule's dipole moment. For this compound, the most prominent and diagnostic absorption is the carbonyl (C=O) stretching vibration. This peak is typically strong and sharp. masterorganicchemistry.com For the parent compound, cyclohexanone, this stretch appears around 1715 cm⁻¹. qiboch.comnist.gov The presence of the electron-withdrawing trifluoromethyl group at the 4-position is expected to slightly shift the C=O stretching frequency.

Raman Spectroscopy:

Raman spectroscopy detects vibrations that cause a change in the polarizability of a molecule's electron cloud. It serves as a complementary technique to IR spectroscopy. nih.gov While the C=O stretch is also visible in the Raman spectrum, C-C bond vibrations within the cyclohexane ring and symmetric C-F stretching modes may be more prominent in Raman than in IR. For the parent cyclohexanone, Raman spectra have been well-documented. chemicalbook.com The combination of IR and Raman data provides a more complete picture of the vibrational modes of this compound. nih.gov

The table below summarizes the key vibrational frequencies for this compound and its analogs, providing a comparative basis for functional group identification.

| Compound Name | C=O Stretch (cm⁻¹) | C-F Stretches (cm⁻¹) | C-H Stretches (cm⁻¹) | Source |

| This compound | ~1720-1740 (Predicted) | ~1350-1120 (Predicted) | <3000 | |

| Cyclohexanone | ~1715 | N/A | <3000 | nist.gov |

| 4-Methylcyclohexanone | ~1715 | N/A | <3000 | nist.gov |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. Under electron ionization (EI), a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺·). This ion, along with fragments resulting from its decomposition, are separated by their mass-to-charge ratio (m/z).

The molecular formula for this compound is C₇H₉F₃O, giving it a molecular weight of 166.14 g/mol . sigmaaldrich.com Therefore, its mass spectrum is expected to show a molecular ion peak at m/z 166.

The fragmentation of this compound is governed by the established principles for cyclic ketones and fluorinated compounds. miamioh.edunist.gov Cyclic ketones undergo characteristic ring-cleavage pathways. miamioh.edu For instance, cyclohexanone (MW 98) typically shows major fragments at m/z 70 (loss of ethylene, C₂H₄), 55 (further loss of a methyl radical or CO), and 42. miamioh.edunist.govresearchgate.net

The presence of the trifluoromethyl group introduces additional, highly characteristic fragmentation pathways. Fluorinated compounds are known to produce fragments from the loss of fluorine atoms (M-19) or hydrogen fluoride (B91410) (M-20). Furthermore, the CF₃⁺ ion itself is a stable cation and often appears as a significant peak at m/z 69 in the mass spectra of compounds containing a trifluoromethyl group. nist.gov

The predicted fragmentation for this compound would involve a combination of these patterns:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a primary fragmentation mode for ketones. miamioh.edu

Ring-Opening and Rearrangement: Following ionization, the cyclic structure can open and undergo rearrangements, leading to a series of fragment ions separated by 14 mass units (CH₂ groups). msu.educas.cn

Loss of CF₃: Cleavage of the C-C bond holding the trifluoromethyl group can lead to a fragment corresponding to the loss of ·CF₃ (M-69), resulting in an ion at m/z 97. Conversely, the charge may be retained by the trifluoromethyl group, giving the prominent peak at m/z 69.

The following table outlines the predicted significant ions in the mass spectrum of this compound and compares them with the known fragments of cyclohexanone.

| m/z Value | Predicted Identity/Origin for this compound | Known Identity/Origin for Cyclohexanone | Source |

| 166 | [M]⁺· (Molecular Ion) | N/A | sigmaaldrich.com |

| 97 | [M - CF₃]⁺ | N/A | |

| 70 | Ring fragmentation product | [M - C₂H₄]⁺ | miamioh.edunist.gov |

| 69 | [CF₃]⁺ | N/A | nist.gov |

| 55 | Ring fragmentation product | Ring fragmentation product | miamioh.edunist.gov |

| 42 | Ring fragmentation product | Ring fragmentation product | miamioh.edunist.gov |

Computational and Theoretical Investigations of 4 Trifluoromethyl Cyclohexanone

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the molecular structure and electronic properties of 4-(Trifluoromethyl)cyclohexanone. These computational methods are pivotal in understanding the molecule's reactivity, stability, and potential applications.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is frequently employed for geometry optimization, determining the most stable three-dimensional arrangement of atoms in a molecule, and for calculating various electronic properties.

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. science.gov These theoretical parameters can then be compared with experimental data, if available, to validate the computational model. The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the geometry of the cyclohexanone (B45756) ring. DFT calculations can quantify this influence, providing a detailed picture of the molecular structure.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. acadpubl.euschrodinger.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. For this compound, the electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO. The precise energy values and the resulting gap can be calculated using DFT. This analysis helps in understanding the molecule's reactivity in various chemical reactions.

Table 1: Representative Frontier Molecular Orbital Data

| Parameter | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Conformational Analysis and Potential Energy Surfaces

The cyclohexanone ring is not planar and can adopt several conformations, with the chair conformation generally being the most stable. youtube.comdalalinstitute.com The presence of the trifluoromethyl substituent at the 4-position introduces additional conformational possibilities, namely axial and equatorial orientations of the CF3 group.

Conformational analysis of this compound involves calculating the potential energy surface (PES) to identify the most stable conformers and the energy barriers between them. rsc.org This is typically done by systematically changing key dihedral angles and calculating the corresponding energy using quantum mechanical methods. The relative energies of the axial and equatorial conformers determine the conformational preference of the molecule. The bulky and electronegative trifluoromethyl group generally prefers the equatorial position to minimize steric hindrance and unfavorable dipole-dipole interactions. acs.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. libretexts.org They are valuable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. acadpubl.euuni-muenchen.de

The MEP is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. wolfram.com These potential values are then color-coded onto the surface. Typically, regions of negative potential (electron-rich) are colored red, indicating sites susceptible to electrophilic attack, while regions of positive potential (electron-poor) are colored blue, indicating sites for nucleophilic attack. researchgate.net Green and yellow represent intermediate potential values. For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic attack. The trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential on the adjacent carbon atoms.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov For this compound, SAR modeling can be employed to understand how modifications to its structure might affect its interaction with biological targets.

In Silico Docking Studies for Biological Target Interaction Prediction

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govalrasheedcol.edu.iq This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, docking studies could be performed to predict its binding affinity and mode of interaction with various enzymes or receptors. researchgate.netnih.gov The process involves generating a three-dimensional model of the target protein and then computationally "docking" the this compound molecule into the active site. The results are scored based on the calculated binding energy, with lower energies indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the protein's amino acid residues. medjpps.com

Table 2: Illustrative In Silico Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein A | Value | Residue 1, Residue 2 |

| Protein B | Value | Residue 3, Residue 4 |

| Protein C | Value | Residue 5, Residue 6 |

Note: The data in this table is for illustrative purposes and would be derived from specific molecular docking simulations.

Applications of 4 Trifluoromethyl Cyclohexanone in Specialized Research Domains

Role as a Versatile Intermediate in Organic Synthesis

4-(Trifluoromethyl)cyclohexanone is a versatile reagent used in the synthesis of other cyclohexanones, which can then be used to produce compounds like diazo compounds. biosynth.com Its utility as a synthetic intermediate stems from the reactivity of its ketone group, which can undergo a variety of chemical transformations.

A notable example of its application is in stepwise Robinson annulation reactions. rsc.orgnih.gov This powerful method in organic chemistry is used to create six-membered rings in molecules. Research has shown that a diketone derived from a related fluorinated compound can be treated with a base to form a stable ketol, specifically 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone, as a single diastereomer. rsc.orgnih.gov This intermediate can then be further modified to produce various unprecedented fluorinated cyclohexane (B81311) and aromatic derivatives. rsc.orgnih.gov The ability to use this compound and related structures as foundational blocks allows chemists to construct complex molecular architectures that would be difficult to synthesize otherwise. nih.govchemicalbook.com

Contributions to Medicinal Chemistry and Drug Discovery

The trifluoromethyl group is a key feature in many modern pharmaceuticals due to its ability to enhance properties like metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govnih.gov Consequently, this compound serves as a valuable starting point for the synthesis of new therapeutic agents. guidechem.com

Development of Novel Biologically Active Compounds

The unique chemical structure of this compound makes it a prime building block for creating a diverse range of biologically active compounds. guidechem.com Its incorporation into larger molecules has led to the discovery of novel agents with potential applications in treating a wide array of diseases. The trifluoromethyl group often improves the bioavailability of new compounds, making them more effective as potential drugs. nih.gov For instance, the combination of a trifluoromethyl group with a thiazolo[4,5-d]pyrimidine (B1250722) structure has been explored to create active compounds with promising therapeutic properties. nih.gov

Exploration as Enzyme Inhibitors (e.g., Cholinesterase Inhibition)

Trifluoromethyl ketones are recognized as a class of potent, reversible inhibitors of cholinesterases, such as acetylcholinesterase (AChE). nih.gov These enzymes are critical for nerve function, and their inhibition is a key strategy in the treatment of conditions like Alzheimer's disease. nih.gov The mechanism of inhibition involves the active-site serine residue of the enzyme attacking the ketone to form a stable hemiketal, a process enhanced by the electron-withdrawing nature of the trifluoromethyl group. nih.govmdpi.com

While direct studies on this compound itself as a cholinesterase inhibitor are not prominent, its structural motif is highly relevant. Research on related compounds demonstrates the principle. For example, the fungicide mefentrifluconazole, which contains a trifluoromethylphenyl group, is a potent inhibitor of human AChE. mdpi.com Similarly, other trifluoromethyl ketones have been synthesized and shown to inhibit acetylcholinesterase with high efficacy, demonstrating that combining a trifluoromethyl group with a ketone is a successful strategy for designing such inhibitors. nih.govmdpi.com

Investigation of Anticancer and Anti-inflammatory Properties

The trifluoromethyl group is a common feature in many modern anticancer and anti-inflammatory drugs. nih.gov Researchers have actively synthesized and evaluated derivatives incorporating this moiety for these properties.

Anticancer Activity: New derivatives of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. nih.gov One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) biosynth.comchemicalbook.comthiazolo[4,5-d]pyrimidine-2(3H)-thione, showed significant cytotoxic effects against melanoma cell lines. nih.gov In another study, a series of novel 4-trifluoromethyl-2-anilinoquinoline derivatives were designed as potential anticancer agents. One compound from this series demonstrated significant efficacy in inducing apoptosis and cell cycle arrest in four different cancer cell lines and showed notable anticancer effects in a mouse xenograft model. nih.gov

Anti-inflammatory Properties: Derivatives of 4-(trifluoromethyl)salicylate, such as triflusal, have been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov Triflusal and its metabolite block the activation of the transcription factor NF-κB, which upregulates genes involved in the inflammatory response. nih.gov Furthermore, novel 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and tested for their in vivo anti-inflammatory and analgesic properties. One such compound exhibited anti-inflammatory activity comparable to the standard drug indomethacin (B1671933) without the tendency to cause stomach ulceration. nih.gov

Table 1: Research Findings on Anticancer and Anti-inflammatory Derivatives

| Compound Class | Target Property | Key Findings | Citations |

|---|---|---|---|

| 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines | Anticancer | Showed potent antiproliferative activity against human melanoma cell lines. | nih.gov |

| 4-Trifluoromethyl-2-anilinoquinolines | Anticancer | Induced apoptosis and cell cycle arrest in cancer cells; exhibited significant efficacy in a mouse xenograft model. | nih.gov |

| 4-Trifluoromethyl Salicylates (e.g., Triflusal) | Anti-inflammatory | Inhibited COX-2 expression by blocking the NF-κB transcription factor. | nih.gov |

| 7-Trifluoromethylquinolines | Anti-inflammatory | Demonstrated anti-inflammatory activity comparable to indomethacin with a better safety profile regarding gastric ulceration. | nih.gov |

Discovery of Antimicrobial and Antifungal Agents

The introduction of a trifluoromethyl group has also proven to be a successful strategy in the development of agents to combat microbial and fungal infections. guidechem.comnih.gov

Antimicrobial Activity: A series of 4-trifluoromethyl bithiazole derivatives were synthesized and found to possess broad-spectrum antimicrobial activity against various viruses and bacteria. rsc.org Two compounds, in particular, showed low micromolar activity against human Rhinovirus A16, Enterovirus D68, and Zika virus, as well as activity against both Gram-positive and Gram-negative bacteria. rsc.org In a separate study, novel chalcones bearing trifluoromethyl substituents were synthesized and evaluated. Several of these compounds showed potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov Structurally related compounds, such as cyclohexane triones, have also been identified as a novel class of synthetic antibacterial agents active against gram-positive bacteria. nih.gov

Antifungal Activity: The same study on trifluoromethyl-substituted chalcones also revealed significant antifungal properties against Candida albicans and Aspergillus niger. nih.gov The 1,2,4-triazole (B32235) core is a well-established pharmacophore in many potent antifungal drugs like fluconazole (B54011) and itraconazole. nih.govmerckmanuals.com The combination of a trifluoromethyl group with a triazole or other heterocyclic systems is a common strategy in the design of new antifungal agents. nih.gov

Table 2: Research Findings on Antimicrobial and Antifungal Derivatives

| Compound Class | Target Pathogen Type | Examples of Activity | Citations |

|---|---|---|---|

| 4-Trifluoromethyl Bithiazoles | Antiviral & Antibacterial | Active against hRVA16, EVD68, ZIKV, and various bacteria. | rsc.org |

| Trifluoromethyl-substituted Chalcones | Antibacterial & Antifungal | Active against S. aureus, B. subtilis, C. albicans, and A. niger. | nih.gov |

| Cyclohexane Triones | Antibacterial | Active against Gram-positive bacteria. | nih.gov |

| 1,2,4-Triazole Derivatives | Antifungal | This core structure, often combined with fluorine, is central to many commercial antifungal drugs. | nih.gov |

Utility in Agrochemical Research and Development

The trifluoromethyl group is of paramount importance in the agrochemical industry. nih.gov Its inclusion in a molecule can significantly enhance herbicidal, insecticidal, or fungicidal activity. researchgate.netcolab.ws It is estimated that approximately 25% of licensed agrochemicals worldwide contain fluorine, with the aromatic trifluoromethyl group being one of the most common fluorine-containing moieties. researchgate.net The C-F bonds increase the molecule's stability, and the CF3 group can favorably alter its transport, binding to target enzymes, and metabolic profile. researchgate.netcolab.ws

This compound serves as a valuable building block for synthesizing these advanced agrochemicals. researchgate.net While cyclohexanone (B45756) itself is used in the manufacturing of some herbicides, the incorporation of the trifluoromethyl group leads to next-generation products. labproinc.com

For example, the insecticide benzpyrimoxan, which is effective against rice planthoppers, is a pyrimidine (B1678525) derivative substituted with a 4-trifluoromethylbenzyloxy group. ccspublishing.org.cn The synthesis of such a molecule relies on a building block like 4-(trifluoromethyl)benzyl alcohol, which is structurally related to intermediates derivable from this compound. ccspublishing.org.cn Similarly, the herbicide bicyclopyrone, which inhibits the HPPD enzyme in weeds, is synthesized using (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, another key trifluoromethyl-containing building block. nih.govresearchgate.net The development of these highly effective and often more selective agrochemicals is facilitated by the availability of versatile fluorinated intermediates like this compound. researchgate.netnih.gov

Potential in Materials Science Applications (e.g., Liquid Crystals)

The unique structural characteristics of this compound, specifically the presence of a trifluoromethyl group on a cyclohexane ring, have positioned it as a compound of interest in the field of materials science. The introduction of fluorine-containing moieties is a well-established strategy for tuning the physical and electronic properties of advanced materials. While extensive research detailing the direct incorporation of this compound into commercially available materials is not widely documented in publicly accessible literature, its potential is recognized, particularly in the realm of liquid crystals.

A Chinese patent has identified this compound as a significant intermediate and monomer for the synthesis of liquid crystal materials intended for the microelectronics industry. google.com This suggests its role as a foundational building block in the creation of more complex molecules that exhibit liquid crystalline phases. The utility of such compounds in microelectronics points towards applications in display technologies and other advanced electronic components where the precise control of material properties is paramount.

The rationale for its potential in liquid crystal design lies in the influence of the trifluoromethyl (-CF3) group. This group is strongly electron-withdrawing and possesses a significant dipole moment. When incorporated into a molecular structure, it can profoundly affect the dielectric anisotropy of the resulting material. Dielectric anisotropy, the difference in permittivity parallel and perpendicular to the director of the liquid crystal, is a critical parameter that governs the behavior of liquid crystals in an electric field and is fundamental to the operation of liquid crystal displays (LCDs).

While specific data on liquid crystal mixtures formulated with derivatives of this compound are proprietary or not yet in the public domain, the general principles of liquid crystal design support its potential. The synthesis of liquid crystals often involves the combination of a rigid core, flexible terminal chains, and polar groups. This compound serves as a precursor to a portion of the rigid core, introducing the influential trifluoromethyl moiety.

Interactive Data Table: Properties of this compound Relevant to Materials Synthesis

| Property | Value |

| Molecular Formula | C₇H₉F₃O |

| Molecular Weight | 166.14 g/mol |

| Form | Liquid |

| Density | 1.221 g/cm³ at 25 °C |

| Refractive Index | n20/D 1.400 |

Environmental and Sustainability Considerations in the Lifecycle of 4 Trifluoromethyl Cyclohexanone Research

Assessment of Synthetic Process Environmental Impact

The environmental impact of a chemical synthesis is a measure of its "greenness." Key metrics used for this assessment include atom economy, the Environmental Factor (E-factor), and Process Mass Intensity (PMI). While specific data for the synthesis of 4-(Trifluoromethyl)cyclohexanone is not extensively published, we can infer potential impacts by examining common synthetic routes for related cyclohexanones.

A prevalent method for synthesizing cyclohexanones involves the oxidation of the corresponding cyclohexanol (B46403). google.comyoutube.com Traditional oxidation methods often employ stoichiometric amounts of heavy-metal-based oxidants, such as those containing chromium or manganese. google.com These processes are known to have a significant environmental footprint, characterized by the generation of toxic byproducts and a high E-factor. google.comresearchgate.net For instance, the use of Jones reagent (prepared from chromium trioxide and sulfuric acid) for oxidizing alcohols, while effective, produces chromium-containing waste that is hazardous and requires costly remediation. google.com

In contrast, modern synthetic strategies are shifting towards more environmentally benign methods. Catalytic oxidation using molecular oxygen or hydrogen peroxide as the primary oxidant represents a much greener alternative. google.com These methods have a higher atom economy as the only byproduct is water. A patent for a related synthesis of 4-substituted cyclohexanones highlights the use of oxygen-containing gas as an oxidant, citing low cost, high selectivity, and environmental friendliness as key advantages. google.com

The table below illustrates a comparative assessment of different oxidation methods that could be applied to the synthesis of this compound, based on general principles of green chemistry.

| Oxidation Method | Typical Oxidant | Key Environmental Considerations | Potential E-Factor Range (General) |

| Traditional Oxidation | Chromium-based reagents (e.g., Jones reagent) | Generation of toxic heavy metal waste, harsh reaction conditions. | >10 |

| Modern Catalytic Oxidation | Molecular Oxygen with a catalyst | Use of a green oxidant, byproduct is water, milder conditions. | 1-5 |

| Stoichiometric "Greener" Oxidation | Sodium Hypochlorite (Bleach) | Readily available and less toxic than heavy metals, but can produce chlorinated organic byproducts. | 5-10 |

E-Factor ranges are general estimates for fine chemical synthesis and not specific to this compound. researchgate.netresearchgate.net

Strategies for Waste Reduction in Manufacturing and Research

Waste reduction is a cornerstone of sustainable chemical manufacturing and research. For a compound like this compound, waste is generated at multiple stages, including synthesis, purification, and quality control. Implementing effective waste reduction strategies can significantly decrease the environmental impact and improve economic efficiency. umich.eduyoutube.com

In a manufacturing context, several strategies can be employed:

Catalyst Selection and Recycling: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key strategy. This not only reduces waste but also lowers production costs. For example, in the hydrogenation of a phenol (B47542) to a cyclohexanol (a potential precursor), catalysts like palladium on carbon or rhodium on alumina (B75360) can be filtered and reused. google.com

Solvent Minimization and Recycling: Solvents often constitute the largest portion of waste in chemical processes. nih.gov The ideal scenario is to conduct reactions in solvent-free conditions. When solvents are necessary, choosing greener solvents (e.g., water, ethanol) and implementing solvent recovery and recycling systems are crucial. youtube.comnih.gov

Process Optimization: Continuously optimizing reaction conditions (temperature, pressure, reaction time) can maximize yield and minimize the formation of byproducts, thereby reducing waste.

In a research setting, where the scale is smaller but the variety of chemicals used can be greater, waste reduction strategies include: umich.edu

Microscale Chemistry: Performing experiments on a smaller scale reduces the absolute amount of waste generated.

Careful Planning: Thoughtful experimental design can minimize the number of experiments needed and the amount of reagents used.

Proper Segregation of Waste: Separating hazardous and non-hazardous waste streams is essential for proper disposal and can reduce the volume of waste that requires specialized and costly treatment.

A study on reducing laboratory waste highlighted that simple changes, such as reusing glassware and minimizing the use of disposable plastics, can lead to significant waste reduction. umich.edu

Life Cycle Analysis (LCA) of Relevant Chemical Pathways

A Life Cycle Analysis (LCA) provides a holistic view of the environmental impacts of a product, from the extraction of raw materials ("cradle") to its final disposal ("grave"). A comprehensive LCA for this compound would evaluate the environmental burdens associated with its entire lifecycle, including the energy consumption, resource depletion, and emissions to air, water, and soil.

While a specific LCA for this compound is not publicly available, we can outline the key stages that would be considered in such an analysis:

Raw Material Acquisition: This stage would assess the environmental impact of producing the starting materials, which could include a trifluoromethyl-containing precursor and a cyclohexanone (B45756) or cyclohexanol derivative. The synthesis of fluorinated compounds can be energy-intensive and may involve the use of hazardous reagents. researchgate.net

Manufacturing: This phase would analyze the energy inputs, solvent use, and waste generated during the chemical synthesis of this compound. Different synthetic routes would have vastly different environmental profiles.